![molecular formula C19H20N2O3S2 B2656111 3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-phenoxyethyl)urea CAS No. 2097903-13-2](/img/structure/B2656111.png)
3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-phenoxyethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains a 2,2’-bithiophene unit, which is a type of conjugated polymer. These types of polymers are known for their photovoltaic properties . The compound also contains a urea group, which is a common functional group in organic chemistry .
Synthesis Analysis
The synthesis of similar compounds often involves coupling reactions. For example, Kumada and Sonogashira coupling reactions have been used in the synthesis of related compounds .Molecular Structure Analysis
The molecular structure of similar compounds often involves a π-conjugated backbone, which is known to enhance the photovoltaic performance of polymer solar cells .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the extension of the π-conjugation length of the polymeric backbone . The reaction between phenol and ethylene carbonate has been used to synthesize related compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds often depend on the structure of the polymer backbone. For example, a more planar backbone structure with a deeper highest occupied molecular orbital (HOMO) level can lead to better photovoltaic performance .Scientific Research Applications
Synthesis and Structural Analysis
Cocondensation of Urea with Methylolphenols
Tomita and Hse (1992) studied the reactions of urea with methylolphenols under acidic conditions, leading to the formation of several urea derivatives. This research could inform on methods for synthesizing complex urea-based compounds, potentially including the compound of interest (Tomita & Hse, 1992).
Polyhydroxyoligothiophenes
Barbarella et al. (1996) reported on hydrogen-bonding-oriented solid-state conformation of 3,3'-bis(2-hydroxyethyl)-2,2'-bithiophene and its derivatives, providing insights into the structural and electronic properties of bithiophene-based compounds (Barbarella et al., 1996).
Potential Applications
Dye-Sensitized Solar Cells
Wu et al. (2013) synthesized cyclic thiourea/urea functionalized triphenylamine-based dyes, including bithiophene linkers, which exhibited high photovoltaic performance. This suggests potential applications of similar compounds in renewable energy technologies (Wu et al., 2013).
Electro-Fenton Degradation
Sirés et al. (2007) explored the electro-Fenton degradation of antimicrobials, showing the potential of urea derivatives in environmental remediation and pollutant degradation processes (Sirés et al., 2007).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-3-(2-phenoxyethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S2/c22-15(16-8-9-18(26-16)17-7-4-12-25-17)13-21-19(23)20-10-11-24-14-5-2-1-3-6-14/h1-9,12,15,22H,10-11,13H2,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJCTLDEGUJONB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-phenoxyethyl)urea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.